4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid
Description
4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of two hydroxyl groups attached to a benzene ring, which is further connected to a carboxylic acid group
Properties
IUPAC Name |
3-hydroxy-4-(2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7,14-15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYACJNUDIHKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688669 | |
| Record name | 2,2'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-72-6 | |
| Record name | 2,2'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 2-hydroxyphenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives
Reduction: 4-(2-Hydroxyphenyl)-3-hydroxybenzyl alcohol
Substitution: Halogenated phenolic acids
Scientific Research Applications
4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage, such as cardiovascular diseases and certain cancers.
Industry: Utilized in the formulation of cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound can also chelate metal ions, reducing their catalytic activity in the formation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Gallic Acid: 3,4,5-Trihydroxybenzoic acid
Salicylic Acid: 2-Hydroxybenzoic acid
Caffeic Acid: 3,4-Dihydroxycinnamic acid
Uniqueness
4-(2-Hydroxyphenyl)-3-hydroxybenzoic acid is unique due to the specific positioning of its hydroxyl groups, which enhances its antioxidant properties compared to other phenolic acids. Its dual hydroxyl groups on adjacent carbons provide a higher potential for hydrogen bonding and metal chelation, making it a more effective antioxidant.
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